6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Description
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a phenyl group at position 6 and a nitrile group at position 5 (Fig. 1). Derivatives of imidazo[2,1-b]thiazoles have demonstrated diverse biological activities, including cytotoxicity against cancer cell lines , antibacterial properties , and antiradical activity . The phenyl and nitrile substituents enhance electron-withdrawing properties, influencing both reactivity and binding interactions with biological targets such as VEGFR2 .
Properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVWNUWUBFINSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318575 | |
| Record name | 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83253-35-4 | |
| Record name | 6-Phenylimidazo[2,1-b]thiazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83253-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 332732 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083253354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC332732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with phenyl isothiocyanate, followed by cyclization with a suitable nitrile source . The reaction conditions often require the use of solvents like ethanol or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of these compounds revealed that modifications to the imidazo[2,1-b][1,3]thiazole scaffold can significantly influence their biological activity. For instance, specific substitutions on the phenyl ring and variations in the side chains were found to enhance cytotoxic effects and selectivity towards cancer cells .
Pancreatic Cancer Treatment
Recent research has explored the potential of 6-phenylimidazo[2,1-b][1,3]thiazole derivatives in treating pancreatic ductal adenocarcinoma (PDAC). A series of 3-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-indole derivatives were synthesized and tested for antiproliferative activity against PDAC cell lines such as SUIT-2 and Capan-1. Some derivatives showed IC50 values ranging from 5.11 to 10.8 µM and effectively inhibited cell migration in wound-healing assays . This suggests that these compounds could serve as a foundation for developing new therapies targeting pancreatic cancer.
Broad Spectrum Activity
The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various biological activities beyond anticancer effects. Research indicates that compounds within this class can exhibit antimicrobial properties and influence cardiovascular functions by modulating ion channels . Such versatility makes them attractive candidates for further pharmacological exploration.
Case Studies
| Study | Target Disease | Compound | IC50 Value | Notes |
|---|---|---|---|---|
| Study 1 | Acute Myeloid Leukemia | Derivative of 6-Phenylimidazo[2,1-b][1,3]thiazole | 0.002 μM (MV4-11) | Selective inhibition of FLT3 |
| Study 2 | Pancreatic Ductal Adenocarcinoma | 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-Indole Derivatives | 5.11 - 10.8 µM | Inhibited migration in scratch assays |
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Chlorophenyl Substitution (Compound 5l) : The introduction of a 4-chlorophenyl group at position 6 significantly enhances cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) compared to the parent phenyl derivative (IC50 > 20 μM) . This is attributed to improved hydrophobic interactions and electron-withdrawing effects, enhancing target binding.
Methyl vs. Phenyl : The methyl-substituted analog (CID 333031) lacks aromatic bulk, likely reducing affinity for kinases like VEGFR3. However, its smaller size may improve solubility .
No biological data is available for these derivatives, highlighting a research gap .
Physicochemical Properties
Antiradical Activity
While 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine derivatives exhibit moderate DPPH radical scavenging (IC50 = 5–50 μM) , similar data for 6-phenylimidazo[2,1-b]thiazole-5-carbonitrile analogs is lacking.
Biological Activity
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₇N₃S
- CAS Number : 222187-13-5
This compound features a fused imidazo-thiazole ring system which contributes to its biological activity.
Research has shown that 6-Phenylimidazo[2,1-b][1,3]thiazole derivatives exhibit potent activity against specific cancer cell lines through various mechanisms:
- FLT3 Inhibition : The compound has been identified as a potent inhibitor of FLT3 kinase, which is crucial in the proliferation of acute myeloid leukemia (AML) cells. It demonstrated an IC50 value of 0.002 µM against the MV4-11 AML cell line, indicating strong anti-cancer properties .
- Carbonic Anhydrase Inhibition : Studies have shown that derivatives can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II. The inhibition constants for these compounds ranged from 57.7 to 98.2 µM .
Efficacy in Cell Lines
The biological activity of this compound has been evaluated across various cancer cell lines. Key findings include:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MV4-11 (AML) | 0.002 | Potent inhibition |
| HeLa (Cervical) | >100 | Weak or no activity |
| SUIT-2 (Pancreatic) | 5.11 - 10.8 | Moderate activity |
| Capan-1 (Pancreatic) | Not specified | Significant inhibition in migration |
These results indicate that while the compound is highly effective against AML cells, it shows limited efficacy against cervical cancer cells.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer treatment:
- Acute Myeloid Leukemia (AML) : A study reported that derivatives of 6-Phenylimidazo[2,1-b][1,3]thiazole showed potent anti-viability effects on FLT3-dependent AML cell lines with a clear structure-activity relationship observed .
- Pancreatic Cancer : Another investigation revealed that specific derivatives exhibited significant antiproliferative effects against pancreatic cancer cell lines SUIT-2 and Capan-1. The compounds inhibited migration rates effectively in wound-healing assays .
- Carbonic Anhydrase Inhibition : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their inhibitory effects on carbonic anhydrases relevant to tumor biology . The selective inhibition of hCA II may provide insights into novel therapeutic strategies.
Q & A
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 100–110°C | ↑ Yield, ↓ Byproducts |
| Solvent | DMF | ↑ Solubility |
| Catalyst (Pd/C) | 5 mol% | Balanced efficiency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
